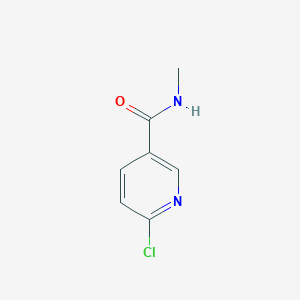

6-chloro-N-methylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYOMDZKXMQLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494337 | |

| Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54189-82-1 | |

| Record name | 6-Chloro-N-methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54189-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 6-chloro-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-chloro-N-methylnicotinamide

This technical guide provides a comprehensive overview of the synthetic pathway for 6-chloro-N-methylnicotinamide, an important intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. It details the core synthetic transformations, experimental protocols, and relevant quantitative data.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, including nicotinamide-based drugs targeting metabolic and neurological disorders.[1] Its structure, featuring a chlorinated pyridine ring with a methylamide functional group, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This guide outlines a common and effective multi-step synthesis beginning from the readily available precursor, 6-hydroxynicotinic acid.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 6-hydroxynicotinic acid. The pathway involves the chlorination of the pyridine ring, conversion of the carboxylic acid to an acyl chloride, and subsequent amidation.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-N-methylnicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant chemical and biological processes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in medicinal chemistry. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into drug products.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | N/A |

| Molecular Weight | 170.60 g/mol | N/A |

| Melting Point | 152.8-153.4 °C | N/A |

| Boiling Point (Predicted) | 347.6 ± 27.0 °C | N/A |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 13.85 ± 0.46 | N/A |

| Appearance | White to light yellow solid | N/A |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined below. These protocols are provided to enable replication and further investigation in a laboratory setting.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 6-chloronicotinoyl chloride and methylamine.

Materials:

-

6-chloronicotinoyl chloride

-

Methylamine solution (e.g., 2M in THF)

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 6-chloronicotinoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.25 equivalents) to the solution.

-

Slowly add a solution of methylamine (1.25 equivalents) in THF to the reaction mixture while maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3.5 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Determination of Melting Point

The melting point is a critical indicator of purity. The following protocol outlines the capillary method for its determination.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Determination of Aqueous Solubility

This protocol describes a shake-flask method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Screw-cap vials

-

Orbital shaker or rotator

-

Constant temperature bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of distilled water.

-

Seal the vial and place it in a constant temperature bath on an orbital shaker.

-

Shake the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand in the constant temperature bath to let the undissolved solid settle.

-

Centrifuge the suspension to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility at that temperature.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This protocol outlines the shake-flask method for its determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or screw-cap centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water together for 24 hours and then allowing the phases to separate.

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other pre-saturated solvent to the funnel or tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully sample a known volume from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log10(P)).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Hypothetical signaling pathway for enzyme inhibition.

6-chloro-N-methylnicotinamide CAS number 54189-82-1

An in-depth technical guide on 6-chloro-N-methylnicotinamide (CAS Number: 54189-82-1) is currently challenging to compile due to the limited availability of specific experimental data in the public domain. This compound is primarily documented as a chemical intermediate, and as such, extensive research into its biological activity and detailed experimental protocols are not readily accessible.

This guide, therefore, presents the available information on this compound, supplemented with data from closely related nicotinamide derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. It is crucial to note that the biological activities and experimental protocols of related compounds are provided for informational purposes and should be used as a reference for potential research directions, not as a direct representation of the properties of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. Spectroscopic data, while critical for compound characterization, is not currently available in public databases for this specific molecule. Researchers would need to perform their own analytical studies (NMR, IR, MS) to obtain this information.

| Property | Value | Source |

| CAS Number | 54189-82-1 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | [3][4] |

| Boiling Point | 347.6°C | [4] |

| Purity | ≥96-99% (as commercially available) | [2][4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

2.1. Synthesis Protocol: Amidation of 6-Chloronicotinoyl Chloride

A common method for the synthesis of this compound involves the reaction of 6-chloronicotinoyl chloride with methylamine.

Experimental Protocol:

-

Materials: 6-chloronicotinic acid, thionyl chloride, methylamine solution, dioxane, toluene, water.

-

Step 1: Formation of the Acid Chloride: 6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, to form 6-chloronicotinoyl chloride. This reaction is typically performed in an inert solvent under reflux, followed by removal of excess thionyl chloride by distillation.

-

Step 2: Amidation: The resulting crude 6-chloronicotinoyl chloride is slowly added to a cooled solution of methylamine in a suitable solvent mixture (e.g., dioxane and toluene). The reaction is stirred for several hours, allowing it to slowly warm to room temperature.

-

Step 3: Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then triturated with water to precipitate the crude product. The solid is collected by filtration and dried.

2.2. Purification

Specific purification protocols for this compound are not detailed in the available literature. However, standard techniques for the purification of crystalline organic compounds can be employed.

General Purification Protocol:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent would need to be determined experimentally, with common choices including ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. The process involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.

-

Chromatography: For higher purity, column chromatography using silica gel is a standard method. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) would need to be developed to effectively separate the desired product from any impurities.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, its structural similarity to other nicotinamide derivatives suggests potential areas of investigation. It is often cited as a building block in medicinal chemistry for the development of analogs with potential enzyme inhibitory activity and as ligands for nicotinic receptors.[4]

3.1. Potential as an Enzyme Inhibitor

Nicotinamide and its derivatives are known to interact with a variety of enzymes. For instance, nicotinamide itself is a known inhibitor of sirtuins and PARPs. Given the structural similarities, this compound could be investigated as a potential inhibitor of these or other enzymes.

3.2. Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

The nicotinamide scaffold is a core component of molecules that interact with nAChRs. The chloro and methyl functional groups on this compound allow for selective modifications that could be valuable in optimizing drug candidates for improved bioavailability and target specificity at different nAChR subtypes.[4]

Experimental Protocols for Biological Evaluation (Based on Related Compounds)

The following are generalized protocols for assays that could be adapted to evaluate the biological activity of this compound.

4.1. Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.

Experimental Protocol:

-

Materials: Purified target enzyme, substrate for the enzyme, this compound, appropriate buffer solution, and a detection instrument (e.g., spectrophotometer or fluorometer).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a multi-well plate, add the enzyme and a series of dilutions of the test compound in the reaction buffer.

-

Incubate the enzyme and compound mixture for a predetermined amount of time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using the appropriate detection method.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

4.2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific nAChR subtype.

Experimental Protocol:

-

Materials: Cell membranes expressing the nAChR subtype of interest, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]epibatidine), this compound, assay buffer, and a scintillation counter.

-

Procedure:

-

In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of bound radioligand will decrease as the concentration of the test compound increases. From this data, the inhibition constant (Ki) of the test compound can be calculated, which represents its affinity for the receptor.

-

Visualization of Methodologies

5.1. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

5.2. General Enzyme Inhibition Assay Workflow

This diagram outlines the key steps in performing a typical enzyme inhibition assay.

Caption: Workflow for an enzyme inhibition assay.

Disclaimer

This document is intended for informational purposes for a technical audience. The information on biological activities and experimental protocols for related compounds is not a substitute for rigorous experimental validation for this compound. Researchers should conduct their own studies to determine the specific properties and activities of this compound.

References

The Evolving Landscape of Nicotinamide Analogs: A Deep Dive into the Biological Activity of 6-Chloro-N-Methylnicotinamide Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of 6-chloro-N-methylnicotinamide derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their diverse biological activities. This whitepaper consolidates current research on their potential as anticancer, antifungal, and enzyme-inhibiting agents, presenting key quantitative data, experimental protocols, and visual representations of associated signaling pathways.

The guide meticulously summarizes the structure-activity relationships of these compounds, highlighting their potential in targeting various pathological processes. The inclusion of a chloro group at the 6-position of the nicotinamide scaffold has been shown to be a critical determinant of their biological efficacy.

Anticancer Potential: Targeting Cellular Proliferation

Several studies have underscored the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action is believed to involve the inhibition of enzymes crucial for cell proliferation.

Below is a summary of the reported in vitro cytotoxic activities:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative Series 1 | |||

| N4 | MCF-7 (Breast) | 12.1 | [1][2] |

| Derivative Series 2 | |||

| 3d | MCF-7 (Breast) | 43.4 | [1] |

| 3d | MDA-MB-231 (Breast) | 35.9 | [1] |

| 4d | MCF-7 (Breast) | 39.0 | [1] |

| 4d | MDA-MB-231 (Breast) | 35.1 | [1] |

| Derivative Series 3 | |||

| 3a | A549 (Lung) | 5.988 | [1] |

Antifungal Activity: Disrupting Fungal Cell Integrity

The unique structural features of these derivatives also confer potent antifungal properties. Research has demonstrated their efficacy against various pathogenic fungi, with some compounds exhibiting superior activity to commercially available antifungal agents.

A selection of the most potent antifungal derivatives is presented below:

| Compound ID | Fungal Strain | MIC (µg/mL) | EC50 (mg/L) | Reference |

| Derivative Series 4 | ||||

| 16g | Candida albicans SC5314 | 0.25 | [3] | |

| 16g | Fluconazole-resistant C. albicans | 0.125 - 1 | [3] | |

| Derivative Series 5 | ||||

| 4f | Cucumber Downy Mildew (Pseudoperonospora cubensis) | 1.96 | [4][5] | |

| 4a | Cucumber Downy Mildew (Pseudoperonospora cubensis) | 4.69 | [4][5] |

Mechanism of Action: Enzyme Inhibition and Pathway Modulation

The biological activities of this compound derivatives are intrinsically linked to their ability to interact with and inhibit various enzymes. One of the key targets identified is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in metabolic regulation.[6][7][8] By inhibiting NNMT, these compounds can modulate cellular metabolism and impact disease progression.

The following diagram illustrates the general workflow for assessing the cytotoxic activity of these derivatives.

The following diagram illustrates the proposed inhibitory action on the Nicotinamide N-methyltransferase (NNMT) signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized this compound derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro Antifungal Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline to a concentration of 1 × 10⁶ to 5 × 10⁶ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible fungal growth compared to the growth control.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future design and development of more potent and selective this compound derivatives for therapeutic applications. The compiled data and detailed methodologies are intended to accelerate research in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 6-chloro-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-N-methylnicotinamide is a synthetic derivative of nicotinamide, vitamin B3. While direct comprehensive studies on this specific compound are limited in publicly available literature, its structural similarity to other nicotinamide analogs strongly suggests a primary mechanism of action centered on the inhibition of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and its dysregulation has been implicated in a range of pathologies, including metabolic diseases, cancer, and neurological disorders. This guide synthesizes the current understanding of NNMT as a therapeutic target and infers the likely mechanism of action of this compound based on structure-activity relationship (SAR) studies of similar compounds. We will delve into the core biological pathways, present quantitative data from analogous inhibitors, and provide detailed experimental protocols for assessing the inhibitory activity of this class of compounds.

Introduction: The Central Role of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds. This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] The activity of NNMT is pivotal in maintaining cellular NAD+ levels, a critical coenzyme in redox reactions and a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).

Overexpression of NNMT has been observed in various cancers, including renal, ovarian, and glioblastoma, where it is believed to contribute to altered cellular metabolism and epigenetic landscapes, promoting tumor growth and metastasis.[1] In metabolic disorders such as obesity and type 2 diabetes, elevated NNMT activity in adipose tissue and the liver is associated with insulin resistance.[1] Furthermore, dysregulation of NNMT has been linked to neurodegenerative diseases.[1] Consequently, the development of small molecule inhibitors of NNMT has emerged as a promising therapeutic strategy.

Core Mechanism of Action: Inhibition of NNMT

Based on its chemical structure as a substituted nicotinamide, this compound is hypothesized to act as a competitive inhibitor of NNMT, binding to the nicotinamide-binding pocket of the enzyme. The presence of the chloro group at the 6-position of the pyridine ring is expected to influence the electronic properties and binding affinity of the molecule within the active site of NNMT.

Structure-Activity Relationship (SAR) of Nicotinamide Analogs as NNMT Inhibitors

-

Substitution on the Pyridine Ring: Modifications on the pyridine ring of nicotinamide have been extensively explored to enhance inhibitory potency. For instance, the introduction of bulky or electron-withdrawing groups can significantly impact binding affinity.

-

Amide Group Modification: Alterations to the amide side chain also play a critical role in the interaction with the enzyme.

The chloro substituent in this compound is an electron-withdrawing group, which could potentially enhance its interaction with the active site residues of NNMT.

Quantitative Data for Analogous NNMT Inhibitors

To provide a quantitative perspective, the following table summarizes the inhibitory activities of several nicotinamide analogs against human NNMT. It is important to note that these are analogous compounds, and the activity of this compound may vary.

| Compound | IC50 (µM) | Ki (nM) | Cell-based Assay (IC50, µM) | Reference |

| II399 | - | - | ~1 | [2] |

| II559 | - | 1.2 | ~0.15 | [2] |

| II802 | - | 1.6 | ~0.15 | [2] |

| 5-amino-1-methylquinolinium | 1.2 | - | - | [1] |

| 1-Methylnicotinamide (1-MNA) | 12.1 | - | - | [1] |

Signaling Pathways Affected by NNMT Inhibition

Inhibition of NNMT by compounds like this compound is expected to have significant downstream effects on various cellular signaling pathways due to the modulation of NAD+ and SAM levels.

Figure 1: Proposed signaling pathway of NNMT inhibition.

Experimental Protocols

The following provides a detailed methodology for a common in vitro assay to determine the inhibitory potential of compounds against NNMT.

In Vitro NNMT Inhibition Assay (Coupled-Enzyme Assay)

This assay measures the production of SAH, a product of the NNMT reaction, through a coupled-enzyme system that results in a fluorescent signal.

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Nicotinamide (NAM)

-

SAH hydrolase (SAHH)

-

Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing NNMT enzyme, SAHH, and the fluorescent probe in the assay buffer.

-

Assay Protocol: a. Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of the 384-well plate. b. Add 10 µL of the reaction mixture to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the reaction by adding 10 µL of a substrate mixture containing SAM and NAM in assay buffer. e. Incubate the plate at 37°C for 60 minutes. f. Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 500 nm for ThioGlo™).

-

Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the in vitro NNMT inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, the available data on analogous nicotinamide derivatives strongly supports its role as an inhibitor of Nicotinamide N-methyltransferase. The inhibition of NNMT presents a compelling therapeutic strategy for a variety of diseases, and this compound represents a potential candidate within this class of inhibitors.

Future research should focus on the direct biological evaluation of this compound. Key studies would include:

-

Determination of its IC50 and Ki values against human NNMT.

-

Elucidation of its binding mode through co-crystallization with NNMT.

-

Assessment of its cellular activity and downstream effects on NAD+ and SAM metabolism.

-

Evaluation of its efficacy in relevant in vivo disease models.

Such studies will be crucial to fully characterize the therapeutic potential of this compound and to guide the development of next-generation NNMT inhibitors.

References

Early Studies on 6-Chloro-N-methylnicotinamide: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-methylnicotinamide is a synthetic organic compound belonging to the nicotinamide family of pyridinecarboxamides. Structurally, it is a derivative of nicotinamide, a form of vitamin B3, featuring a chlorine atom at the 6-position of the pyridine ring and a methyl group attached to the amide nitrogen. This compound has primarily been utilized as a chemical intermediate and a building block in medicinal chemistry. Its structural features make it a point of interest for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of metabolic and neurological disorders. This technical guide provides an overview of the early studies and publicly available information on this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 54189-82-1 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | |

| Appearance | Solid | |

| Storage | 2-8°C | [2] |

Synthesis

The synthesis of this compound has been described in early chemical literature. The primary route involves the reaction of a nicotinic acid derivative with a methylating agent.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound is outlined below. This protocol is based on established chemical principles for amide formation.

Materials:

-

6-chloronicotinoyl chloride

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

6-chloronicotinoyl chloride is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath to 0-5°C.

-

A solution of methylamine is added dropwise to the cooled solution of 6-chloronicotinoyl chloride, with continuous stirring. A base is often included to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

-

The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Early investigations into this compound have primarily focused on its role as a precursor for the synthesis of other biologically active molecules. It serves as a valuable scaffold in medicinal chemistry for the development of analogs with potential enzyme inhibitory activity and for studying structure-activity relationships (SAR) of nicotinic receptor ligands.[2]

While specific, in-depth studies detailing the intrinsic biological activity of this compound are limited in publicly accessible literature, some sources suggest a broad spectrum of potential activities. A high-level summary indicates possible antiviral, antimicrobial, anti-inflammatory, and antioxidant effects.[3] However, it is crucial to note that these claims are not substantiated with detailed experimental data, such as IC50 values or specific assay conditions, in the available search results.

The presence of the chloro and methyl functional groups allows for selective modifications, making it a versatile tool for medicinal chemists aiming to optimize drug candidates for improved bioavailability and target specificity.[2]

Mechanism of Action

Further research would be necessary to determine if this compound acts as an inhibitor or modulator of specific enzymes, such as nicotinamide N-methyltransferase (NNMT), or if it interacts with nicotinic acetylcholine receptors (nAChRs) or other cellular targets.

Conclusion and Future Directions

This compound is a chemical compound with established utility as a synthetic intermediate in drug discovery and medicinal chemistry. While there are general indications of potential biological activities, a comprehensive understanding of its pharmacological profile is currently lacking in the public domain. To fully characterize this compound, future research should focus on:

-

Systematic in vitro screening: Evaluating its activity against a broad panel of enzymes and receptors to identify specific molecular targets.

-

Quantitative biological assays: Determining key parameters such as IC50 or EC50 values for any identified activities.

-

Mechanism of action studies: Investigating the precise molecular interactions and signaling pathways affected by the compound.

-

In vivo studies: Assessing its pharmacokinetic properties, efficacy, and safety in animal models.

Such studies would be essential to move beyond its current role as a chemical intermediate and to explore its potential as a lead compound for the development of novel therapeutics.

References

Potential Therapeutic Targets of 6-Chloro-N-Methylnicotinamide: A Technical Guide

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 6-chloro-N-methylnicotinamide based on the current scientific understanding of structurally related compounds. As of the time of this writing, there is a lack of direct experimental data on the specific biological activities of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for future investigation.

Introduction

This compound is a synthetic derivative of nicotinamide (Vitamin B3). Its chemical structure, featuring a chlorine atom at the 6-position of the pyridine ring and a methyl group on the amide nitrogen, suggests potential interactions with various biological targets. Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily through their roles as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). Alterations in NAD+ levels and the activity of NAD+-consuming enzymes are implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer. This guide explores the most probable therapeutic targets of this compound by examining the known biological activities of analogous compounds.

Primary Inferred Therapeutic Target: Nicotinamide N-Methyltransferase (NNMT)

The most compelling potential therapeutic target for this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][3] This enzymatic reaction plays a crucial role in regulating intracellular NAD+ and SAM pools.

Upregulation of NNMT has been associated with various diseases, including metabolic syndrome, obesity, type 2 diabetes, cardiovascular diseases, and several types of cancer.[1][4][5] By depleting the cellular pool of nicotinamide available for NAD+ synthesis and consuming the universal methyl donor SAM, elevated NNMT activity can lead to metabolic dysregulation, altered epigenetic landscapes, and impaired function of NAD+-dependent enzymes like sirtuins and PARPs.[3][5] Therefore, inhibitors of NNMT are being actively investigated as potential therapeutic agents.

Given that this compound is a modified nicotinamide, it is plausible that it could act as a substrate or inhibitor of NNMT. The chloro- and N-methyl substitutions could influence its binding affinity and reactivity within the NNMT active site.

Quantitative Data on NNMT Inhibition by Nicotinamide Analogs

While no direct inhibition data for this compound is available, the following table summarizes the inhibitory activity of related nicotinamide derivatives against NNMT to provide a comparative context.

| Compound | IC50 (µM) | Assay Conditions | Reference |

| 1-Methylnicotinamide (MNA) | 9.0 ± 0.6 | Recombinant human NNMT, radioenzymatic assay | [6] |

| 1-Methylquinolinium (1-MQ) | 12.1 ± 3.1 | Recombinant human NNMT, radioenzymatic assay | [6] |

| Sinefungin | 3.9 ± 0.3 | Recombinant human NNMT, radioenzymatic assay | [6] |

| S-Adenosyl-L-homocysteine (SAH) | 26.3 ± 4.4 | Recombinant human NNMT, radioenzymatic assay | [6] |

Experimental Protocol: In Vitro NNMT Inhibition Assay

A common method to assess the inhibitory potential of a compound against NNMT is a radioenzymatic assay.

Objective: To determine the IC50 value of a test compound for NNMT.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, nicotinamide at a concentration close to its Km value, and varying concentrations of the test compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the radiolabeled product, 1-methylnicotinamide, using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Other Potential Therapeutic Targets

Based on the broader literature on nicotinamide derivatives, other potential therapeutic targets for this compound can be hypothesized.

Carbonic Anhydrases (CAs)

Some sulfonamide derivatives of nicotinamide have been shown to be potent inhibitors of carbonic anhydrases.[7] While this compound is not a sulfonamide, the exploration of nicotinamide as a scaffold for CA inhibitors suggests that modifications at the 6-position could influence binding to the active site of these enzymes. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8][9]

DNA Demethylases (e.g., ALKBH2)

Recent studies have identified nicotinamide derivatives as inhibitors of the DNA demethylase ALKBH2, which is implicated in glioblastoma.[10] The nicotinamide core of these inhibitors is crucial for their activity. The substitutions on this compound could potentially modulate its interaction with the active site of ALKBH2 or other related demethylases.

Antifungal Targets

Nicotinamide derivatives have been investigated as antifungal agents that act by disrupting the fungal cell wall.[11][12] The structure-activity relationship studies in this area could provide insights into whether this compound possesses antifungal properties and the potential molecular targets within fungal cells.

Signaling Pathways

The potential therapeutic effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Inhibition of NNMT, for instance, would have downstream effects on NAD+ and SAM-dependent pathways.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that it may interact with key enzymes involved in nicotinamide metabolism, with Nicotinamide N-Methyltransferase being a primary putative target. Inhibition of NNMT has significant therapeutic potential in a range of diseases, making this compound an interesting candidate for further investigation.

Future research should focus on:

-

In vitro enzyme inhibition assays: Directly testing the inhibitory activity of this compound against a panel of enzymes, including NNMT, CAs, and DNA demethylases.

-

Cell-based assays: Evaluating the effects of the compound on cellular NAD+ and SAM levels, as well as downstream signaling pathways in relevant disease models (e.g., cancer cell lines, adipocytes).

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related analogs to understand the contribution of the chloro- and N-methyl- substitutions to biological activity.

-

In vivo studies: Assessing the pharmacokinetic properties and therapeutic efficacy of this compound in animal models of metabolic diseases or cancer.

The exploration of these research avenues will be crucial in elucidating the true therapeutic potential of this compound and its specific molecular targets.

References

- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets [mdpi.com]

- 6. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Analysis of 6-chloro-N-methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-chloro-N-methylnicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for acquiring such spectra, and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, including N-methylnicotinamide, 6-chloronicotinamide, and other substituted pyridines. These predictions serve as a reliable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the amide group. The electron-withdrawing effects of the chlorine atom and the amide group significantly influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.7 | Doublet (d) |

| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) |

| H-5 | 7.3 - 7.5 | Doublet (d) |

| N-CH₃ | 2.9 - 3.1 | Doublet (d) |

| NH | 6.0 - 6.5 | Broad Singlet (br s) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| C-6 | 150 - 152 |

| C-2 | 148 - 150 |

| C-4 | 137 - 139 |

| C-3 | 130 - 132 |

| C-5 | 123 - 125 |

| N-CH₃ | 26 - 28 |

Predicted IR Absorption Frequencies

The infrared spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in this compound.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H Stretch (Amide) | 3300 - 3350 | Stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching |

| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching |

| C=O Stretch (Amide I) | 1650 - 1680 | Stretching |

| N-H Bend (Amide II) | 1530 - 1570 | Bending |

| C=C, C=N Stretch (Ring) | 1400 - 1600 | Stretching |

| C-N Stretch (Amide) | 1250 - 1350 | Stretching |

| C-Cl Stretch | 700 - 800 | Stretching |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Thoroughly mix the contents using a vortex mixer until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A 45° pulse angle is typically used.

-

Set the relaxation delay to 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Acquire a larger number of scans (several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

Materials:

-

This compound (a small amount, ~1-2 mg)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The data is usually collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Process the spectrum as needed (e.g., baseline correction).

-

After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of Nicotinamide Derivatives: A Methodological Approach for 6-chloro-N-methylnicotinamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Nicotinamide and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. A thorough understanding of their three-dimensional structure and conformational dynamics is critical for rational drug design and structure-activity relationship (SAR) studies. This technical guide outlines the key experimental and computational methodologies for the comprehensive structural and conformational analysis of nicotinamide derivatives. While specific experimental data for 6-chloro-N-methylnicotinamide is not extensively available in public literature, this document provides a robust framework for its characterization by leveraging data from closely related analogues. The protocols and workflows detailed herein are intended to serve as a practical guide for researchers engaged in the study of this important class of molecules.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). Its derivatives are explored for a wide range of therapeutic applications, targeting enzymes such as nicotinamide N-methyltransferase (NNMT) and sirtuins. The biological activity of these molecules is intrinsically linked to their molecular structure and preferred conformation, which dictate their binding affinity and selectivity for protein targets.

This compound is a derivative of interest, with a molecular formula of C₇H₇ClN₂O and a molecular weight of approximately 170.60 g/mol .[1] Its structural elucidation is a prerequisite for understanding its pharmacological potential. This guide presents the standard methodologies for such an analysis.

Molecular Structure Elucidation

The definitive determination of a molecule's connectivity and three-dimensional arrangement in the solid state is achieved through X-ray crystallography, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the structure in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Illustrative Data: While crystallographic data for this compound is not available, the structure of N-methylnicotinamide provides a relevant example of the expected geometry of the N-methylcarboxamide group.[2]

| Parameter | N-methylnicotinamide[2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 7.055 |

| b (Å) | 9.849 |

| c (Å) | 10.066 |

| β (°) | 100.47 |

| Dihedral Angle (Pyridine Ring - Carboxamide Plane) (°) | 22 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and can influence the chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are typically sufficient for initial structural confirmation. Two-dimensional techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity.

Expected Spectral Data: Based on data for related nicotinamide derivatives, the following table summarizes the expected chemical shift ranges for this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2 (Pyridine) | 8.5 - 9.0 | 148 - 152 |

| H4 (Pyridine) | 8.0 - 8.5 | 135 - 140 |

| H5 (Pyridine) | 7.3 - 7.8 | 120 - 125 |

| N-CH₃ | 2.8 - 3.2 | 25 - 30 |

| C=O | - | 165 - 170 |

| C3 (Pyridine) | - | 130 - 135 |

| C6 (Pyridine) | - | 150 - 155 |

Conformational Analysis

The biological function of a molecule is often governed by its conformational flexibility. For this compound, the key conformational aspect is the rotation around the C3-C(O) and C(O)-N bonds of the amide side chain.

Computational Modeling

Computational chemistry provides a powerful means to investigate the conformational landscape of a molecule.

Methodology: Computational Conformational Analysis

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This typically involves rotating the key dihedral angles.

-

Geometry Optimization and Energy Calculation: The identified conformers are then subjected to geometry optimization and energy calculations using quantum mechanical methods (e.g., Density Functional Theory - DFT) to determine their relative stabilities.

-

Analysis: The optimized structures and their relative energies are analyzed to understand the preferred conformations and the energy barriers between them.

Caption: Computational workflow for conformational analysis.

The primary conformational isomerism in N-substituted nicotinamides arises from the orientation of the amide group relative to the pyridine ring. The two principal conformers are typically referred to as syn and anti (or cis and trans) with respect to the relative orientation of the pyridine nitrogen and the carbonyl oxygen.

Caption: Key rotational isomers of N-substituted nicotinamides.

Integrated Structural Analysis Workflow

A comprehensive understanding of a molecule's structure and conformation is best achieved by integrating experimental and computational approaches.

Caption: Integrated workflow for structural and conformational analysis.

Conclusion

While a detailed experimental structural and conformational analysis of this compound is yet to be reported in the scientific literature, the methodologies outlined in this guide provide a clear and comprehensive roadmap for its characterization. By employing a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain the critical insights necessary to advance the development of this and other nicotinamide derivatives as potential therapeutic agents. The data from related compounds serves as a valuable benchmark for these future investigations.

References

6-Chloro-N-methylnicotinamide: A Technical Overview of a Key Pharmaceutical Intermediate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

6-Chloro-N-methylnicotinamide is a substituted nicotinamide derivative that primarily serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. While extensive public data on its specific biological activity is limited, its structural features make it a valuable component in medicinal chemistry, particularly in the development of agents targeting metabolic and neurological disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its established role as a precursor in drug discovery, while also touching upon the broader context of nicotinamide derivatives in therapeutic research.

Chemical Properties and Synthesis

This compound is a solid organic compound with the chemical formula C₇H₇ClN₂O and a molecular weight of approximately 170.6 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and an N-methylcarboxamide group at the 3-position. These functional groups are key to its utility in chemical synthesis, offering

Methodological & Application

Application Notes and Protocols for 6-chloro-N-methylnicotinamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-methylnicotinamide is a synthetic derivative of nicotinamide (a form of vitamin B3) that serves as a versatile building block in medicinal chemistry. Its chemical structure, featuring a chlorinated pyridine ring and an N-methylated amide group, makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a primary focus on its potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT).

Target Profile: Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification. It catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor to produce 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).

Overexpression of NNMT has been implicated in a variety of diseases, including metabolic disorders (such as obesity and diabetes), various cancers, and neurodegenerative diseases.[2] This makes NNMT a compelling therapeutic target. Inhibition of NNMT can modulate cellular metabolism, potentially reversing or mitigating the pathological effects associated with its overexpression.[2]

Quantitative Data: NNMT Inhibition by Nicotinamide Analogs

While specific inhibitory activity for this compound against NNMT is not extensively documented in publicly available literature, the following table summarizes the inhibitory concentrations (IC50) of closely related nicotinamide analogs and other known NNMT inhibitors. This data provides a valuable reference for structure-activity relationship (SAR) studies and for contextualizing the potential potency of this compound.

| Compound | Target Enzyme | IC50 (µM) | Notes |

| 1-Methylnicotinamide (MNA) | NNMT | 14 ± 1.5 | Product of the NNMT reaction, acts as a feedback inhibitor. |

| Quinolinium Analogues | NNMT | ~ 1 | A promising scaffold for potent NNMT inhibition.[3] |

| Bisubstrate Inhibitor 5 | NNMT | 29 | Targets both the nicotinamide and SAM binding sites. |

| 6-Methylamino-nicotinamide | NNMT | 19.8 | A closely related structural analog.[4] |

| Covalent Inhibitors (αCA compounds) | NNMT | < 1 | Irreversibly bind to an active-site cysteine residue.[5] |

Signaling Pathways

NNMT Catalytic Pathway and Downstream Effects of Inhibition

Inhibition of NNMT disrupts the normal metabolic flux of nicotinamide and affects several downstream pathways. By blocking the conversion of nicotinamide to MNA, NNMT inhibitors can lead to an accumulation of nicotinamide and SAM, and a reduction in MNA and SAH levels. This has several important cellular consequences:

-

Increased NAD+ levels: Nicotinamide is a key precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism. By preventing its methylation, NNMT inhibitors can increase the bioavailability of nicotinamide for NAD+ synthesis.[2]

-

Modulation of Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation. Increased NAD+ levels resulting from NNMT inhibition can enhance sirtuin activity.

-

Reduced Homocysteine Levels: SAH, a product of the NNMT reaction, is hydrolyzed to homocysteine. Elevated homocysteine levels are a risk factor for cardiovascular disease. NNMT inhibition can therefore lead to lower homocysteine levels.

-

Impact on Methylation Potential: SAM is the universal methyl donor for numerous cellular methylation reactions, including DNA and histone methylation. By reducing SAM consumption by NNMT, inhibitors can influence the cellular methylation potential and epigenetic regulation.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 6-chloro-nicotinic acid chloride.

Materials:

-

6-chloro-nicotinic acid chloride

-

Anhydrous methylamine solution

-

Dioxane

-

Toluene

-

Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure: [6]

-

Prepare a solution of 25 ml of anhydrous methylamine in a mixture of 150 ml of dioxane and 50 ml of toluene in a round-bottom flask.

-

Cool the solution to 0°C to -5°C using an ice bath.

-

While maintaining the temperature, slowly add 26.2 g of crude 6-chloro-nicotinic acid chloride to the solution in portions with stirring.

-

Continue stirring the reaction mixture for an additional 3 hours, allowing it to gradually warm to room temperature.

-

Remove the solvents by evaporation under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 ml of water and stir to suspend the crude product.

-

Collect the solid product by filtration and dry it thoroughly.

-

The crude this compound can be further purified by recrystallization if necessary.

In Vitro NNMT Inhibition Assay (Fluorometric)

This protocol provides a general method for screening potential NNMT inhibitors, such as this compound, using a fluorometric assay. The assay measures the production of SAH, which is enzymatically converted to homocysteine, and then detected by a thiol-sensitive probe.[7][8]

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Nicotinamide

-

SAH hydrolase

-

Thiol-detecting probe

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities (Ex/Em = ~390/~480 nm)

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

-

Enzyme Preparation: Dilute the recombinant NNMT enzyme to the appropriate concentration in cold assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound or vehicle

-

Diluted NNMT enzyme

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate mix containing nicotinamide and SAM in assay buffer. Add the substrate mix to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Add a detection mix containing SAH hydrolase and the thiol-detecting probe to each well.

-

Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly as an inhibitor of NNMT. The provided protocols for its synthesis and for in vitro screening of NNMT inhibition offer a solid foundation for researchers to explore its potential in various disease models. Further investigation into its specific inhibitory activity, selectivity, and cellular effects will be crucial in advancing this compound through the drug discovery pipeline.

References

- 1. This compound [myskinrecipes.com]

- 2. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

6-Chloro-N-methylnicotinamide: A Key Intermediate in Pharmaceutical Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Chloro-N-methylnicotinamide is a vital heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its pyridine core, substituted with a chlorine atom and an N-methylcarboxamide group, provides a versatile scaffold for the development of drugs targeting a range of therapeutic areas, including metabolic and neurological disorders. The chlorine atom at the 6-position is particularly amenable to substitution reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse functionalities and the creation of novel molecular entities with tailored pharmacological profiles.

This document provides detailed application notes on the use of this compound as a pharmaceutical intermediate, focusing on its role in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors. A detailed experimental protocol for a key synthetic transformation is also provided, along with relevant data and visualizations to aid researchers in their drug discovery and development efforts.

Application: Synthesis of PDE9 Inhibitors